6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,4,6-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile. For example, cyclohexadiene can react with maleic anhydride to form the cyclohexene ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a methyl group on the cyclohexene ring using potassium permanganate (KMnO4) can yield the carboxylic acid.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the cyclohexene carboxylic acid with an isocyanate derivative of 2,4,6-trimethylphenyl. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or substrate for various enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2,4-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 6-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid stands out due to its specific substitution pattern on the aromatic ring and the presence of both a carboxylic acid and a carbamoyl group. These features confer unique reactivity and binding properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21NO3 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
6-[(2,4,6-trimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO3/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(20)21/h4-5,8-9,13-14H,6-7H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
TUVXBGLHYWSPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC=CCC2C(=O)O)C |
Origin of Product |
United States |
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